molecular formula C14H15N3O2S B2931132 N-(4-methylphenyl)-2-(3-oxo-5,6-dihydroimidazo[2,1-b]thiazol-2-yl)acetamide CAS No. 501112-17-0

N-(4-methylphenyl)-2-(3-oxo-5,6-dihydroimidazo[2,1-b]thiazol-2-yl)acetamide

Cat. No. B2931132
CAS RN: 501112-17-0
M. Wt: 289.35
InChI Key: RNSVCUZWUDAURS-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-2-(3-oxo-5,6-dihydroimidazo[2,1-b]thiazol-2-yl)acetamide, also known as MITA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MITA belongs to the class of imidazo[2,1-b]thiazole derivatives, which have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral effects.

Scientific Research Applications

Antimicrobial Activity

A study by Baviskar, Khadabadi, and Deore (2013) explored the antimicrobial potential of a series of N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl}acetamides. These compounds showed effective in vitro antibacterial activity against various pathogens, including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi, and antifungal activity against Aspergillus niger and Candida albicans (Baviskar, Khadabadi, & Deore, 2013).

Anticancer Properties

L. Yurttaş, Tay, and Demirayak (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, which were evaluated for antitumor activity. These compounds exhibited considerable anticancer activity against various human tumor cell lines (Yurttaş, Tay, & Demirayak, 2015).

Cytotoxicity and Apoptosis Induction

Evren, Yurttaş, Eksellı, and Akalın-Çiftçi (2019) researched N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides for their anticancer activity. They observed that certain compounds showed high selectivity and induced apoptosis in human lung adenocarcinoma cells (Evren et al., 2019).

Molecular Structural Analysis

Li Ying-jun (2012) focused on the NMR study of a novel 1,3,4-oxadiazole derivative containing a benzimidazole moiety. The structure of the compound was determined using various NMR techniques, providing insights into the molecular architecture of such compounds (Li Ying-jun, 2012).

Hemolytic Activity and Antimicrobial Evaluation

Gul et al. (2017) synthesized 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides and evaluated their antimicrobial and hemolytic activities. Most compounds showed active results against selected microbial species, providing a basis for potential therapeutic applications (Gul et al., 2017).

properties

IUPAC Name

N-(4-methylphenyl)-2-(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c1-9-2-4-10(5-3-9)16-12(18)8-11-13(19)17-7-6-15-14(17)20-11/h2-5,11H,6-8H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNSVCUZWUDAURS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC2C(=O)N3CCN=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-methylphenyl)-2-(3-oxo-5,6-dihydroimidazo[2,1-b]thiazol-2-yl)acetamide
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N-(4-methylphenyl)-2-(3-oxo-5,6-dihydroimidazo[2,1-b]thiazol-2-yl)acetamide
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N-(4-methylphenyl)-2-(3-oxo-5,6-dihydroimidazo[2,1-b]thiazol-2-yl)acetamide
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N-(4-methylphenyl)-2-(3-oxo-5,6-dihydroimidazo[2,1-b]thiazol-2-yl)acetamide
Reactant of Route 5
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N-(4-methylphenyl)-2-(3-oxo-5,6-dihydroimidazo[2,1-b]thiazol-2-yl)acetamide
Reactant of Route 6
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N-(4-methylphenyl)-2-(3-oxo-5,6-dihydroimidazo[2,1-b]thiazol-2-yl)acetamide

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